molecular formula C19H17BrClN3O2S B2964860 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide CAS No. 422287-87-4

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide

Cat. No.: B2964860
CAS No.: 422287-87-4
M. Wt: 466.78
InChI Key: VLACUSMOOQCLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative characterized by a 6-bromo substitution on the quinazolinone core, a 4-oxo group, and a 2-sulfanylidene moiety. The side chain consists of a butanamide linker attached to a 4-chlorobenzyl group. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The bromo and chloro substituents likely enhance electronic interactions with biological targets, while the sulfanylidene group may contribute to hydrogen bonding or tautomeric stability.

Properties

CAS No.

422287-87-4

Molecular Formula

C19H17BrClN3O2S

Molecular Weight

466.78

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide

InChI

InChI=1S/C19H17BrClN3O2S/c20-13-5-8-16-15(10-13)18(26)24(19(27)23-16)9-1-2-17(25)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,22,25)(H,23,27)

InChI Key

VLACUSMOOQCLID-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide is a synthetic derivative belonging to the quinazolinone family. Its unique structure, characterized by a quinazolinone core, bromine substitution, and a butanamide moiety, suggests significant potential for various biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C21H22BrN3O2SC_{21}H_{22}BrN_{3}O_{2}S with a molecular weight of approximately 481.4 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC21H22BrN3O2S
Molecular Weight481.4 g/mol
SolubilitySoluble in DMSO
PurityTypically >95%

Antitumor Properties

Research indicates that this compound exhibits antitumor activity , potentially through the inhibition of specific enzymes or receptors involved in cancer metabolism. A study highlighted its effectiveness against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary findings indicate moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. Such activity may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Enzyme Inhibition

In addition to its antimicrobial effects, the compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE). In vitro studies reported IC50 values indicating effective inhibition, which could have implications for treating neurodegenerative diseases such as Alzheimer's.

The proposed mechanism of action involves:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in signal transduction pathways.
  • Receptor Interaction : It is hypothesized to interact with various receptors, modulating their activity and influencing downstream biological responses.

Case Studies

  • Antitumor Activity Study :
    • A recent study evaluated the compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Antimicrobial Screening :
    • In a comparative study against standard antibiotics, the compound demonstrated superior efficacy against resistant strains of bacteria, suggesting its potential as a lead candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinazolinone derivatives, focusing on substituent effects, physicochemical properties, and spectral characteristics.

Structural Analogues and Substituent Effects

  • Target Compound: Features a 6-bromo-4-oxo-2-sulfanylidene quinazolinone core with a butanamide-4-chlorobenzyl side chain. The sulfanylidene (C=S) group distinguishes it from typical carbonyl (C=O) or sulfonamide (SO₂) derivatives.
  • Compound 1d (): A sulfonamide derivative with a 4-bromophenyl group and an ethenyl bridge.
  • Compound 1x () : Contains a 4-chlorostyryl group and a sulfonamide side chain. The styryl group increases molecular rigidity, contributing to a high melting point (>350°C) .
  • Analogue : Substitutes the 4-chlorobenzyl group with a 2-methoxybenzyl, which may enhance lipophilicity due to the methoxy group .

Physicochemical Properties

Key differences in melting points and molecular weights highlight substituent effects:

Compound Name/Structure Substituents Molecular Weight Melting Point (°C) Key Features
Target Compound 6-Br, 2-Sulfanylidene, N-(4-Cl-benzyl) Not reported Not reported Sulfanylidene group, chloro substitution
Compound 1d () 4-Bromophenyl, ethenyl, sulfonamide Not reported 211–212 Sulfonamide N–H stretching
Example 53 () 5-Fluoro, 3-fluorophenyl, isopropylamide 589.1 175–178 Lower MP due to fluorinated groups
Compound 1x () 6-Br, 4-Cl-styryl, sulfonamide 529.7 >350 High MP from rigid styryl group
  • Melting Points : Sulfonamide derivatives (e.g., 1x) exhibit higher melting points than amides (e.g., Example 53), likely due to stronger intermolecular hydrogen bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.